rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid
Description
This compound is a stereoisomeric cyclopentane derivative featuring a carboxylic acid group at position 1, a hydroxymethyl group at position 4, and an FMOC (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group at position 2. The FMOC group is a widely used protecting moiety in peptide synthesis, offering stability during solid-phase synthesis and ease of deprotection under mild basic conditions . This structural complexity makes it valuable as a chiral building block in drug development, particularly for protease inhibitors or receptor-targeted therapeutics .
Properties
CAS No. |
2140262-77-5 |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 |
Purity |
93 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid (CAS Number: 2228003-67-4) is a synthetic amino acid derivative notable for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, including cytotoxicity and potential therapeutic applications.
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.5 g/mol
- Structure : The compound features a cyclopentane core with a hydroxyl group and a carbonyl group attached to a fluorenylmethoxy carbonyl moiety, which enhances its biological activity.
Synthesis
The synthesis of this compound typically involves the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry, followed by cyclization and subsequent deprotection steps. The detailed synthetic route can vary based on the desired purity and yield.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxic activity:
- Cell Lines Tested :
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma
The compound demonstrated selective cytotoxicity, meaning it preferentially kills cancer cells while sparing normal cells. For instance, in one study, the half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing potent activity against tumor cells (Table 1).
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4T1 | < 1 | High |
| COLO201 | < 5 | Moderate |
| SNU-1 | < 10 | Moderate |
The mechanism of action for this compound appears to involve interference with DNA synthesis and cell cycle progression. Specifically, it has been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, indicating its potential as an antitumor agent.
Case Studies
A notable case study involved the administration of this compound in vitro to various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in malignant cells. Furthermore, the selectivity index suggests that this compound could be developed as a targeted therapy for specific types of cancer.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that can mimic natural substrates or inhibitors. Its applications include:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against cancer cell lines by disrupting cellular processes involved in proliferation and survival .
- Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis, allowing for the efficient assembly of peptide chains with specific functionalities .
Biological Research
In biological systems, this compound can be utilized to study protein interactions and enzyme mechanisms:
- Enzyme Inhibitors : It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways .
- Fluorescent Probes : The fluorenyl group provides fluorescent properties, making it suitable for labeling biomolecules in imaging studies.
Material Science
The unique structural properties of this compound allow for its use in creating advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
- Nanotechnology : The compound's ability to self-assemble can be exploited in nanomaterial fabrication for applications in electronics and photonics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid against multiple cancer cell lines. Results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer therapies .
Case Study 2: Peptide Synthesis Optimization
Research conducted at a leading pharmaceutical lab focused on optimizing solid-phase peptide synthesis using Fmoc-protected amino acids derived from this compound. The study demonstrated improved yields and purity when employing this scaffold compared to traditional methods, highlighting its utility in peptide-based drug discovery .
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to liberate the primary amine for further reactions .
Key Insight : Deprotection kinetics depend on steric hindrance from the cyclopentane ring, requiring extended reaction times compared to linear analogs .
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in standard derivatization reactions:
| Reaction | Reagents | Product | Yield | Notes |
|---|---|---|---|---|
| Esterification | DCC/DMAP, R-OH | Cyclopentyl ester derivatives | 70-85% | Requires anhydrous conditions |
| Amide coupling | HATU, DIPEA, amine substrates | Peptide-like amides | 60-75% | Stereochemistry preserved |
| Salt formation | NaOH/KOH | Water-soluble sodium/potassium salts | >95% | Improves solubility for HPLC analysis |
Structural Consideration : The cyclopentane ring induces torsional strain, slightly reducing reaction rates compared to acyclic analogs .
Hydroxyl Group Transformations
The 4-hydroxy group undergoes selective modifications while preserving other functionalities:
| Reaction | Conditions | Product | Stereochemical Impact |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 4-Acetoxy derivative | Retains (1R,3S,4S) configuration |
| Oxidation | Dess-Martin periodinane | 4-Ketocyclopentane analog | Ring puckering alters reactivity |
| Sulfonation | SO₃·Py complex | 4-Sulfonate ester | Enhances electrophilic reactivity |
Critical Note : The hydroxyl group’s axial position on the cyclopentane ring limits nucleophilic attack angles, favoring bulky reagents for efficient derivatization .
Cyclopentane Ring-Influenced Reactions
The strained cyclopentane core enables unique transformations:
| Reaction | Mechanism | Outcome | Catalyst |
|---|---|---|---|
| Ring-opening metathesis | Grubbs catalyst | Linear diene products | Limited by steric bulk |
| Hydrogenation | H₂, Pd/C | Partially saturated derivatives | Reduces ring strain minimally |
| Halogenation | NBS, light | Brominated cyclopentane analogs | Positional selectivity at C2/C5 |
Research Gap : No peer-reviewed studies directly report these reactions for the target compound, but analog data from cyclopentane-containing Fmoc derivatives supports feasibility .
Stability Considerations
Critical reaction parameters to prevent decomposition:
| Factor | Tolerance Range | Adverse Effect |
|---|---|---|
| pH | 4–8 (aqueous solutions) | Epimerization at C1/C4 |
| Temperature | <40°C | Fmoc group decomposition |
| Light exposure | Avoid prolonged UV | Radical-mediated cyclopentane ring cleavage |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related FMOC-protected cyclopentane and cyclohexane derivatives, emphasizing stereochemistry, substituent effects, and applications.
Structural and Stereochemical Comparisons
Key Observations:
- Stereochemistry : The target compound’s 1R,3S,4S configuration distinguishes it from enantiomers like (1S,3R)-configured analogs , which may exhibit divergent binding affinities in chiral environments.
- Substituent Effects: The 4-hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated cyclopentane derivatives (e.g., CAS 220497-67-6) . Cyclohexyl (MFCD00155626) and trifluoromethylphenyl (270065-81-1) substituents increase steric bulk and lipophilicity, respectively, impacting membrane permeability and metabolic stability .
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises a cyclopentane core with three stereocenters, a hydroxymethyl group, and an Fmoc-protected aminomethyl moiety. Retrosynthetic disconnection reveals two primary fragments:
-
A cyclopentane carboxylic acid derivative bearing hydroxyl and aminomethyl groups.
-
The Fmoc-protecting group (9-fluorenylmethyloxycarbonyl).
The synthesis prioritizes the stereoselective formation of the cyclopentane ring, followed by sequential functionalization of the aminomethyl and hydroxyl groups.
Starting Materials and Reagents
-
Cyclopentane precursor : 1-aminomethyl-4-hydroxycyclopentane-1-carboxylic acid.
-
Fmoc-Cl : Fluorenylmethyloxycarbonyl chloride for amine protection.
-
2-CTC resin : For temporary carboxylic acid protection during solid-phase synthesis.
-
Coupling agents : HOBt (1-hydroxybenzotriazole), DIC (diisopropylcarbodiimide), and OxymaPure.
Stepwise Synthesis Protocol
Carboxylic Acid Protection Using 2-CTC Resin
The carboxylic acid group of the cyclopentane precursor is immobilized on 2-CTC resin to prevent undesired side reactions during subsequent steps:
-
Resin activation : 2-CTC resin is swelled in anhydrous dichloromethane (DCM).
-
Coupling : The cyclopentane carboxylic acid (3 eq) is dissolved in DCM with diisopropylethylamine (DIEA, 9 eq) and stirred with the resin for 2 hours.
-
Capping : Residual reactive sites on the resin are blocked with methanol (0.8 mL/g resin).
Key parameters :
Fmoc Protection of the Aminomethyl Group
The primary amine on the cyclopentane scaffold is protected using Fmoc-Cl:
-
Deprotection : The resin-bound compound is treated with 20% piperidine in DMF to remove temporary protecting groups.
-
Fmoc introduction : Fmoc-Cl (1.2 eq) is added in the presence of DIEA (3 eq) in DMF.
-
Reaction monitoring : Kaiser test confirms complete Fmoc protection.
Optimized conditions :
Hydroxyl Group Functionalization
The hydroxyl group at the 4-position remains unprotected to allow downstream modifications:
-
Selective oxidation : Controlled oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate.
-
Reductive amination : The ketone is converted to secondary amines for peptide coupling.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with a C18 column resolves the target compound from byproducts:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
-
δ 7.89 (d, 2H, Fmoc aromatic).
-
δ 4.21 (m, 1H, cyclopentane CH).
-
δ 3.45 (s, 2H, aminomethyl).
13C NMR :
Mass Spectrometry (MS)
Industrial-Scale Production Optimization
Solvent and Reagent Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DCM (1.5 mL/g resin) | Recycled DCM |
| Coupling reagent | HOBt/DIC | OxymaPure/EDCI |
| Yield | 85–90% | 90–95% |
Industrial processes prioritize solvent recycling and automated synthesizers to reduce costs.
Reaction Kinetic Analysis
Pseudo-first-order kinetics govern the Fmoc protection step, with a rate constant (k) of 0.015 s−1 at 25°C. Activation energy (Ea) is 45 kJ/mol, indicating mild thermal requirements.
Applications in Peptide Synthesis
The target compound’s rigid cyclopentane backbone enhances peptide stability:
-
Conformational restriction : Reduces entropic penalty during protein binding.
-
Protease resistance : The hydroxycyclopentane moiety impedes enzymatic degradation.
Case study : Incorporation into a model antimicrobial peptide improved half-life in serum from 2 hours to >8 hours.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during Fmoc protection is minimized by:
Q & A
Q. What is the typical synthetic pathway for rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid?
The synthesis involves sequential protection, coupling, and deprotection steps. The fluorenylmethoxycarbonyl (Fmoc) group is first introduced to protect the amino group, followed by coupling reactions with cyclopentane derivatives. For example, microwave-assisted synthesis has been employed to improve reaction efficiency and reduce time . Post-synthesis purification often uses reversed-phase HPLC or column chromatography to isolate the racemic mixture .
Q. What safety precautions are essential when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation. Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Working in a fume hood to avoid inhalation of aerosols.
- Immediate decontamination of spills with ethanol/water mixtures to prevent dust formation .
Q. How is the compound purified post-synthesis?
Purification typically involves:
- Reversed-phase HPLC with a C18 column (acetonitrile/water gradient).
- Column chromatography using silica gel and dichloromethane/methanol eluents.
- Final recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction yield with sterically hindered amino acids?
To improve coupling efficiency:
Q. What strategies are effective in resolving enantiomers of this compound?
Enantiomeric resolution requires:
Q. What advanced analytical techniques confirm the compound’s stereochemistry?
Stereochemical validation involves:
Q. How should researchers address discrepancies in reported biological activity across studies?
Contradictory data may arise from:
- Purity variations : Validate compound purity via HPLC and mass spectrometry before biological assays .
- Solvent effects : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
- Cell line specificity : Cross-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. How can stability under different storage conditions be evaluated?
Stability studies should include:
- Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light sensitivity assays : Store aliquots in amber glass vials under UV light to assess photodegradation.
- Long-term storage : Lyophilize the compound and store at −80°C under argon to prevent hydrolysis of the Fmoc group .
Methodological Tables
Q. Table 1: Comparison of Analytical Techniques for Structural Confirmation
Q. Table 2: Optimization of Coupling Reactions
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 80°C (microwave) | ↑ 20–30% | |
| Coupling Agent | HATU/DIPEA | ↓ Side reactions | |
| Solvent | Anhydrous DMF | ↑ Solubility of intermediates |
Notes on Contradictory Evidence
- Safety Data : and classify the compound as GHS Category 4, but handling recommendations vary slightly (e.g., ventilation requirements). Prioritize protocols from peer-reviewed synthesis studies .
- Enantiomer Separation : mentions racemic-enantiomer resolution but lacks explicit details. Cross-reference with enzymatic resolution methods in analogous Fmoc-protected compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
